1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzimidazole moiety, a pyrrolidine ring, and a sulfonamide group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring and the sulfonamide group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, where different substituents can be introduced. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-(diethylsulfamoyl)phenyl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
Properties
Molecular Formula |
C22H25N5O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N5O4S/c1-3-26(4-2)32(30,31)17-11-9-16(10-12-17)27-14-15(13-20(27)28)21(29)25-22-23-18-7-5-6-8-19(18)24-22/h5-12,15H,3-4,13-14H2,1-2H3,(H2,23,24,25,29) |
InChI Key |
CBDKUAPJKFPHRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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